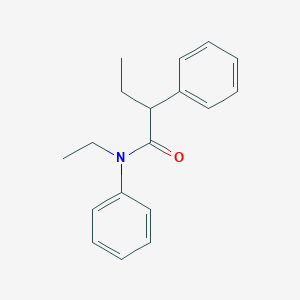

N-ethyl-N,2-diphenylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-ethyl-N,2-diphenylbutanamide |

InChI |

InChI=1S/C18H21NO/c1-3-17(15-11-7-5-8-12-15)18(20)19(4-2)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |

InChI Key |

SGWNKAMYBLCHTC-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Review of Amide Chemistry and Butanamide Derivatives

Historical and Contemporary Perspectives on Amide Bond Formation

The formation of an amide bond, typically by reacting a carboxylic acid with an amine, is a condensation reaction that releases a molecule of water. lumenlearning.com Historically, this transformation was often achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride, to facilitate the reaction with an amine. researchgate.net While effective, these methods often require harsh conditions and produce stoichiometric byproducts. researchgate.netmdpi.com

The mid-20th century saw the development of peptide coupling reagents, which activate the carboxylic acid in situ. The introduction of carbodiimides, such as N,N′-dicyclohexylcarbodiimide (DCC), and additives like N-hydroxybenzotriazole (HOBt) were seminal advancements that suppressed side reactions and improved efficiency. nih.govrsc.org These classical reagents remain in wide use, particularly in peptide synthesis. rsc.org

Contemporary research focuses on developing more sustainable and atom-economical methods. nih.gov Key areas of innovation include:

Catalytic Direct Amidation: This approach aims to form the amide bond directly from a carboxylic acid and an amine without stoichiometric activating agents, which is a long-standing challenge for chemists. rsc.org Boronic acid derivatives have emerged as effective catalysts for this dehydrative condensation. rsc.orgmdpi.com Zirconium and hafnium-based catalysts have also shown promise, with some enabling direct amidation at room temperature. mdpi.com

Flow Chemistry: Performing amide bond formation in continuous flow reactors offers advantages in safety, scalability, and reaction control. nih.gov This technique allows for the rapid and controlled mixing of reagents, which can minimize side reactions and improve yields. nih.gov

Enzymatic Synthesis: Biocatalysts, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are being used to form amide bonds under mild and environmentally benign conditions. mdpi.com These enzymatic methods can produce amides with high yields and purity, often avoiding the need for extensive purification. mdpi.com

Novel Reagents: Chemists continue to develop new coupling reagents with improved performance. Silicon-based reagents, for example, have been explored for solvent-free amide bond formation. nih.gov

The evolution of these methods reflects a shift towards greener and more efficient chemical processes, a critical consideration for both academic research and industrial-scale production. nih.gov

Seminal Contributions in N-substituted Amide Synthesis

N-ethyl-N,2-diphenylbutanamide is a tertiary amide, meaning the nitrogen atom is bonded to three carbon atoms (the carbonyl carbon, an ethyl group, and a phenyl group). The synthesis of such N-substituted, and particularly N,N-disubstituted, amides presents unique challenges.

The synthesis of secondary and tertiary amides typically follows the general principles of amide bond formation, reacting a carboxylic acid derivative with a primary or secondary amine, respectively. msu.edu For instance, N-ethylbutanamide would be formed from butanoic acid and ethylamine, while N,N-dimethylformamide is made from formic acid and dimethylamine. msu.edu

Key contributions to the synthesis of N-substituted amides have focused on expanding the reaction scope and improving efficiency:

Alkylation of Primary Amides: An alternative route to N-substituted amides is the alkylation of a primary amide. Modern methods utilize copper-catalyzed cross-coupling of primary amides with alkylboronic acids or employ ruthenium(II) catalysts for N-methylation using methanol. organic-chemistry.org

Handling Steric Hindrance: The synthesis of tertiary amides can be inefficient due to steric bulk around the amine nucleophile. Research has shown that even sterically hindered amides can be formed, although sometimes in lower yields, by carefully selecting reagents and conditions. nih.gov

Oxidative Methods: More recent innovations include the oxidation of N-substituted amines to form amides. chemrxiv.org Oxoammonium-catalyzed oxidation, for example, can convert a broad range of N-substituted amines (including carbamates, ureas, and amides) into the corresponding imides or more oxidized amide forms. chemrxiv.org

These specialized methods provide a toolkit for chemists to construct the diverse and often complex N-substituted amide structures found in functional molecules.

Evolution of Butanamide Derivative Chemistry in Academic Literature

Butanamide and its derivatives are prevalent in medicinal chemistry and materials science. lumenlearning.commsu.edu The butanamide scaffold is found in various compounds explored for a range of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects. mdpi.comnih.govnih.gov

The academic literature documents the synthesis and study of a wide array of butanamide derivatives:

Simple Butanamides: The properties and reactions of simple derivatives like butanamide and N-methylpropanamide have been well-characterized. msu.edu Their spectroscopic properties, such as in mass spectrometry, are also well-documented, showing characteristic fragmentation patterns. libretexts.org

Biologically Active Derivatives: Research has produced numerous complex butanamide derivatives. Examples include N-benzyl-4-hydroxybutanamide derivatives investigated as inhibitors of GABA transporters and alaninamide derivatives with anticonvulsant activity. mdpi.comnih.gov Other studies focus on butanamides as potential corrosion inhibitors or TRPV1 agonists. researchgate.netacs.org

Structurally Related Compounds: The synthesis of loperamide, a well-known antidiarrheal agent, involves the intermediate 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide, a compound that shares the 2,2-diphenylbutanamide core with the subject of this article. chemicalbook.com This highlights that the diphenylbutanamide framework is a known structural motif in pharmacologically active molecules.

The consistent appearance of the butanamide core in the scientific literature underscores its importance as a building block for functional molecules. mdpi.comnih.govacs.orgmdpi.comacs.orgacgpubs.org

Gaps and Opportunities in the Research of this compound

Despite the extensive research into both N-substituted amides and butanamide derivatives, a comprehensive search of the academic literature reveals a significant gap concerning this compound. There is a notable absence of dedicated studies on its synthesis, chemical properties, or potential applications.

This lack of specific research presents several opportunities for investigation:

Synthesis and Characterization: A foundational study would involve the synthesis of this compound. A logical starting point would be the reaction of 2,2-diphenylbutanoic acid with N-ethylaniline. The resulting compound would need to be fully characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Exploration of Synthetic Routes: Beyond the primary route, researchers could explore alternative and potentially more efficient syntheses using contemporary methods. This could involve catalytic direct amidation or other novel coupling strategies to compare yields and sustainability. rsc.orgmdpi.com

Physicochemical and Biological Screening: Once synthesized, the compound's fundamental physicochemical properties could be determined. Furthermore, given that structurally related diphenylbutanamide derivatives have shown pharmacological activity, this compound could be screened for various biological activities. chemicalbook.commdpi.com Its structural similarity to intermediates in the synthesis of bioactive compounds suggests this could be a fruitful area of inquiry.

Comparative Studies: A comparative study between this compound and its close analogs, such as the N,N-dimethyl derivative, could provide valuable structure-activity relationship (SAR) insights. chemicalbook.com Understanding how the N-ethyl-N-phenyl substitution pattern influences properties compared to other N-substituents would be a valuable contribution to medicinal and materials chemistry.

Data Tables

Table 1: Calculated Physicochemical Properties of Related Compounds Note: Experimental data for this compound is not available in the cited literature. The properties for the related compounds are provided for context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Description |

| N-ethylaniline | C₈H₁₁N | 121.18 | A secondary aromatic amine that would be a potential precursor in the synthesis of the target compound. foodb.ca |

| Butanamide | C₄H₉NO | 87.12 | A simple primary amide with a four-carbon chain. msu.edu |

| N-ethyl-N,2-dimethylpropanamide | C₇H₁₅NO | 129.20 | A tertiary amide, providing a structural comparison for N-substitution. nih.gov |

| N-Ethylcyclopentylamine | C₇H₁₅N | 113.20 | An example of an N-ethyl substituted amine. chemeo.com |

Table 2: Comparison of Selected Amide Bond Formation Strategies

| Method | Description | Advantages | Disadvantages |

| Acid Chloride/Anhydride Method | The carboxylic acid is pre-activated by conversion to a highly reactive derivative before adding the amine. researchgate.net | High reactivity, often high yielding. | Generates stoichiometric waste (e.g., HCl), can require harsh conditions, poor atom economy. researchgate.netmdpi.com |

| Carbodiimide (B86325) Coupling (e.g., DCC) | A reagent activates the carboxylic acid in situ, allowing it to react directly with the amine. rsc.org | Milder conditions than acid chlorides, widely used in peptide synthesis. | Produces stoichiometric urea (B33335) byproducts that can be difficult to remove, potential for side reactions. nih.gov |

| Catalytic Direct Amidation (e.g., Boronic Acids) | A catalyst (e.g., a boronic acid) facilitates the direct condensation of a carboxylic acid and an amine, removing water. rsc.orgmdpi.com | High atom economy, avoids stoichiometric activating agents, greener approach. | May require elevated temperatures to remove water, catalyst development is ongoing. rsc.org |

| Enzymatic Amidation (e.g., Lipase) | A biocatalyst (enzyme) is used to form the amide bond. mdpi.com | Very mild conditions, high selectivity, environmentally benign ("green"). | Limited to substrates compatible with the enzyme, may require longer reaction times. mdpi.com |

Research Objectives and Hypotheses for N Ethyl N,2 Diphenylbutanamide

Primary Research Questions on N-ethyl-N,2-diphenylbutanamide

The investigation into a novel compound such as this compound would be guided by a set of fundamental research questions aimed at elucidating its chemical nature and potential. These questions form the basis for a comprehensive study of the molecule.

Key research questions would include:

What are the most efficient and stereoselective synthetic routes to produce this compound?

What are the key spectroscopic and physical properties of this compound?

How does the presence of both N-ethyl and C2-phenyl substituents influence the reactivity of the butanamide backbone?

Can the chiral center at the C2 position be controlled during synthesis, and what are the properties of the individual enantiomers?

What are the potential applications of this compound in areas such as medicinal chemistry or materials science, based on its structural features?

Formulated Hypotheses Regarding this compound Synthesis and Reactivity

Based on established principles of organic chemistry, several hypotheses can be formulated regarding the synthesis and reactivity of this compound.

Synthesis Hypotheses:

Hypothesis 1: Amidation via Acyl Chloride. It is hypothesized that this compound can be synthesized by reacting 2-phenylbutanoic acid with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride, followed by reaction with N-ethylaniline. rsc.orgchemistrystudent.com This is a classic and generally effective method for amide bond formation.

Hypothesis 2: Direct Amidation with Coupling Reagents. An alternative hypothesis is that the compound can be formed through a direct one-pot reaction of 2-phenylbutanoic acid and N-ethylaniline using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with an activator such as 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com This method often provides good yields under mild conditions.

Hypothesis 3: Stereoselective Synthesis. For the synthesis of enantiomerically enriched this compound, it is hypothesized that an asymmetric synthesis approach could be employed. This might involve the use of a chiral auxiliary on the 2-phenylbutanoic acid precursor or the application of a chiral catalyst in the amidation step to control the stereochemistry at the C2 position. nih.govrsc.org

Reactivity Hypotheses:

Hypothesis 4: Reactivity of the Amide Bond. The N-ethyl and the C2-phenyl groups are hypothesized to introduce significant steric hindrance around the amide bond, potentially rendering it more resistant to hydrolysis compared to less substituted amides.

Hypothesis 5: Radical Reactions at the α-Carbon. The C-H bond at the C2 position is benzylic and adjacent to the amide carbonyl, suggesting it could be a site for radical-mediated reactions. It is hypothesized that this position could be functionalized under radical conditions. nih.gov

Methodological Framework for Investigating this compound

A robust methodological framework is essential for the synthesis and characterization of a new chemical entity.

Synthesis and Purification:

Reaction Setup: The synthesis would be carried out in appropriate glassware under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, particularly if organometallic reagents are used.

Purification: After the reaction, the crude product would be purified using techniques such as column chromatography on silica (B1680970) gel to isolate the this compound from starting materials and byproducts. nano-ntp.com The purity of the final compound would be assessed by techniques like thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). royalsocietypublishing.org

Structural and Physical Characterization:

The unequivocal identification of this compound would require a combination of spectroscopic methods and physical measurements. wiley.com

| Analytical Technique | Expected Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups, the ethyl group protons (a quartet and a triplet), and the protons of the butanamide chain. The chemical shift and multiplicity of the proton at the C2 position would be of particular interest. |

| ¹³C NMR | The carbon NMR spectrum should reveal the number of unique carbon atoms, including signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butanamide and ethyl groups. |

| Mass Spectrometry (MS) | Mass spectrometry would be used to determine the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show a characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. |

| Elemental Analysis | Elemental analysis would determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula of this compound. royalsocietypublishing.org |

| Melting Point | For a crystalline solid, the melting point would be determined as an indicator of purity. A sharp melting point range suggests a high degree of purity. |

This table presents a hypothetical but scientifically grounded expectation of the analytical data for this compound.

Expected Contributions to the Field of Organic Chemistry

The synthesis and study of this compound, while focused on a single molecule, can contribute to the broader field of organic chemistry in several ways.

Development of Synthetic Methodologies: Research into the synthesis of this sterically hindered tertiary amide could lead to the development of new or optimized synthetic methods that are applicable to a wider range of similar structures.

Understanding Structure-Reactivity Relationships: The detailed characterization of its reactivity will provide valuable insights into how the interplay of electronic and steric effects from the N-ethyl and C2-phenyl groups influences the properties of the amide functionality.

Foundation for Medicinal Chemistry Exploration: Amide-containing molecules are central to drug discovery. figshare.com The synthesis of this compound and the establishment of its chemical properties could provide a novel scaffold for the design of new biologically active agents. The diphenylacetamide moiety, for instance, is found in some compounds with anticonvulsant properties. globalresearchonline.net

Expansion of Chemical Space: The creation and characterization of this novel compound contribute to the expansion of known chemical space, providing a new building block for future research and development in both academic and industrial settings.

Mechanistic Investigations of N Ethyl N,2 Diphenylbutanamide Transformations

Nucleophilic Acyl Substitution Mechanisms in N-substituted Amides

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. masterorganicchemistry.comlibretexts.org However, amides are the least reactive among common acid derivatives due to the resonance stabilization of the C-N bond. researchgate.netuomustansiriyah.edu.iq The reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

The hydrolysis of amides to form a carboxylic acid and an amine can be facilitated by heating in an acidic aqueous solution. libretexts.org Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgsolubilityofthings.com This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred to the nitrogen atom, improving its capacity as a leaving group. libretexts.org The carbonyl double bond is then reformed, resulting in the elimination of the amine and the formation of a protonated carboxylic acid. libretexts.org A final deprotonation step by the released amine yields the carboxylic acid and an ammonium (B1175870) species, driving the reaction to completion. libretexts.org Studies on twisted amides have shown that while twisting can activate the N-CO bond, the fundamental mechanism involving an Eigen ion (H₃O⁺) remains crucial. nih.gov

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water to form a tetrahedral intermediate.

Proton transfer to the nitrogen atom.

Elimination of the amine leaving group.

Deprotonation to yield the carboxylic acid.

Acid-Catalyzed Hydrolysis Pathways

Amide C-N Bond Activation in N-ethyl-N,2-diphenylbutanamide

The inherent stability of the amide bond, arising from resonance, makes the cleavage of the C-N bond a significant challenge in synthetic chemistry. researchgate.net This resonance stabilization imparts a partial double bond character to the C-N bond, strengthening it considerably.

Overcoming the stability of the amide bond often requires catalytic intervention. Transition metal catalysts, including those based on palladium, ruthenium, and copper, have been developed to facilitate C-N bond activation. rsc.orgresearchgate.netrsc.org These catalysts can enable transformations that are otherwise difficult to achieve. For instance, palladium catalysts have been successfully employed in Suzuki-Miyaura cross-coupling reactions of amides, proceeding through the activation of the N-C bond. rsc.org Similarly, ruthenium catalysts have been shown to effect the C-N bond activation of amides for selective aromatic acylation. researchgate.net Copper-catalyzed systems have also been developed for the oxidative cleavage of C-N bonds in certain amides. rsc.org More recent strategies have also explored the use of photoredox catalysis in combination with Lewis acids to achieve reductive cleavage of the C-N bond in specific amide structures. acs.org

Table 1: Examples of Catalytic Systems for Amide C-N Bond Activation

| Catalyst System | Type of Transformation | Reference |

| Palladium Complexes | Suzuki-Miyaura Cross-Coupling | rsc.org |

| Ruthenium Complexes | Selective Aromatic Acylation | researchgate.net |

| Copper/Superoxo Radical | Oxidative C-N Cleavage | rsc.org |

| Photoredox/Lewis Acid | Reductive C-N Cleavage | acs.org |

This table is for illustrative purposes and does not represent an exhaustive list.

The reactivity of the amide carbonyl group is significantly attenuated by resonance. solubilityofthings.com The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon. pearson.comquora.com This delocalization makes the carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack compared to other carbonyl compounds like esters or ketones. solubilityofthings.compearson.com The stability endowed by this resonance is a key factor in the robustness of amide bonds, which is fundamental to their role in biological systems, such as in the peptide bonds of proteins. researchgate.netquora.com The decreased electrophilicity means that reactions involving nucleophilic attack on the carbonyl carbon of amides generally require more forcing conditions or catalytic activation compared to more reactive carboxylic acid derivatives. libretexts.org

Catalytic Strategies for C-N Bond Cleavage

Rearrangement Reactions Involving Butanamide Structures

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is reorganized to form a structural isomer. bdu.ac.insolubilityofthings.com While specific rearrangement reactions directly involving this compound are not extensively documented in the provided context, the butanamide substructure can theoretically participate in certain types of molecular rearrangements. For instance, the Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. bdu.ac.in Another relevant transformation is the Beckmann rearrangement, which converts an oxime into an amide. solubilityofthings.com Although this is a method for amide synthesis, it highlights the skeletal reorganization possible in related structures. The presence of phenyl groups in this compound could also influence the migratory aptitude of substituents in potential rearrangement scenarios.

Kinetics and Thermodynamics of this compound Reactions

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific kinetic and thermodynamic parameters of reactions involving this compound. While general principles of amide reactivity are well-established, detailed experimental data, such as reaction rate constants, activation energies, and thermodynamic data (enthalpy, entropy, and Gibbs free energy changes) for transformations of this particular compound, are not publicly available.

Studies on structurally related molecules, such as other N-substituted amides and diphenylacetamide derivatives, provide a foundational understanding of potential reaction pathways like hydrolysis, reduction, or substitution. researchgate.netsioc-journal.cn For instance, the hydrolysis of amides is known to be possible under acidic or basic conditions, typically requiring heat. masterorganicchemistry.com The mechanism generally involves nucleophilic attack at the carbonyl carbon. researchgate.netmasterorganicchemistry.com Furthermore, computational studies on other amides have explored the thermodynamics of C-N bond activation, highlighting the influence of substituents on the stability of the amide bond. mdpi.comresearchgate.net

However, without specific experimental or computational studies on this compound, any discussion of its reaction kinetics and thermodynamics would be speculative and fall outside the required scope of this article. The unique combination of an N-ethyl group and two phenyl substituents on the butanamide backbone would uniquely influence its electronic and steric properties, meaning data from simpler analogs cannot be directly extrapolated with high accuracy.

Therefore, no data tables or detailed research findings on the kinetics and thermodynamics of this compound reactions can be presented at this time. Further empirical research is required to elucidate these specific chemical properties.

Stereochemical Considerations in N Ethyl N,2 Diphenylbutanamide Synthesis and Reactivity

Chirality in 2-substituted Butanamide Derivatives

Chirality in 2-substituted butanamide derivatives arises from the presence of a stereocenter at the second carbon atom (C2) of the butanamide backbone. In the case of N-ethyl-N,2-diphenylbutanamide, the C2 carbon is bonded to four different substituents: a hydrogen atom, an ethyl group, a phenyl group, and the N-ethyl-N-phenylcarboxamide group. This tetrahedral arrangement around the C2 carbon results in the molecule being non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-N-ethyl-N,2-diphenylbutanamide and (S)-N-ethyl-N,2-diphenylbutanamide.

The specific spatial orientation of these groups around the chiral center dictates the molecule's interaction with other chiral entities and its behavior in polarized light, making the control of stereochemistry a pivotal aspect of its synthesis. The synthesis of such derivatives without stereochemical control results in a racemic mixture, which is a 1:1 mixture of the two enantiomers.

Enantioselective Synthesis Approaches for this compound

Achieving an enantiomerically pure or enriched form of this compound requires specialized synthetic strategies that can differentiate between the two enantiomeric pathways. d-nb.info These methods, known as enantioselective synthesis, are designed to produce one enantiomer in preference to the other. frontiersin.org Key approaches include asymmetric catalysis and the use of chiral auxiliaries or resolving agents.

Asymmetric Catalysis in Amide Formation

Asymmetric catalysis is a powerful strategy for the efficient creation of enantiopure chiral molecules. frontiersin.orgnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing this compound, this would typically involve the coupling of a 2-phenylbutanoic acid derivative and an N-ethylaniline derivative in the presence of a chiral catalyst.

The catalyst, being chiral itself, creates a diastereomeric transition state with the substrates. These transition states have different energy levels, causing the reaction to proceed preferentially through the lower-energy pathway, thus favoring the formation of one enantiomer. ljmu.ac.uk Both transition metal complexes with chiral ligands and metal-free organocatalysts can be employed for such transformations. frontiersin.orgmdpi.commdpi.com For example, chiral phosphoric acids have been shown to be effective in catalyzing reactions that establish α-stereocenters with high enantioselectivity. ljmu.ac.uk Similarly, photoinduced copper catalyst systems have been reported for the enantioconvergent amidation of racemic electrophiles. frontiersin.org

Table 1: Comparison of Asymmetric Catalysis Strategies

| Catalysis Type | Catalyst Example | General Principle | Potential Application for this compound |

| Transition Metal Catalysis | Chiral Phosphine-Metal Complexes (e.g., Pd, Co, Cu) | The metal center activates the substrate, and the chiral ligand environment dictates the stereochemical outcome. mdpi.comnih.gov | Coupling of a 2-phenylbutanoic acid derivative with N-ethylaniline, where the chiral ligand controls the facial selectivity of the nucleophilic attack. |

| Organocatalysis | Chiral Phosphoric Acids, Squaramides, Peptidomimetics | A small organic molecule forms a transient chiral intermediate (e.g., a chiral ion pair or enamine), directing the subsequent bond formation. ljmu.ac.ukmdpi.com | Activation of 2-phenylbutanoic acid by a chiral Brønsted acid catalyst, followed by reaction with N-ethylaniline in a stereocontrolled manner. |

| Photoredox Catalysis | Copper or Iridium Complexes with Chiral Ligands | A photocatalyst generates a reactive radical intermediate under light irradiation, which then engages in an enantioselective reaction controlled by a chiral co-catalyst. frontiersin.org | Enantioconvergent coupling of racemic α-halo-2-phenylbutanoic acid derivatives with N-ethylaniline. |

Chiral Auxiliary and Resolving Agent Strategies

Chiral Auxiliaries: This method involves covalently attaching a chiral molecule, the "auxiliary," to one of the achiral starting materials. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to 2-phenylacetic acid. Subsequent alkylation with an ethyl halide would proceed diastereoselectively, directed by the steric and electronic properties of the auxiliary. Following the alkylation, the amide bond would be formed with N-ethylaniline, and the auxiliary would then be cleaved to yield the enantiomerically enriched product. nih.govresearchgate.net Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org This strategy is reliable and the stereochemical outcome is often predictable, though it requires additional synthetic steps for attachment and removal of the auxiliary. researchgate.net

Chiral Resolving Agents: Classical resolution is a technique used to separate a racemic mixture into its constituent enantiomers. wikipedia.org The process involves reacting the racemic compound, such as racemic 2-phenylbutanoic acid (a precursor to the target amide), with a single enantiomer of a chiral resolving agent. libretexts.orgonyxipca.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by conventional methods like fractional crystallization. pharmtech.com Once the diastereomers are separated, the resolving agent is removed, liberating the pure enantiomers of the original acid, which can then be converted to the desired enantiomer of this compound. Common resolving agents for acids include chiral amines like brucine, strychnine, or (R/S)-1-phenylethylamine. libretexts.org

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type | Separation Principle |

| (+)- or (-)-Tartaric acid | Chiral Acid | Forms diastereomeric salts with racemic bases. libretexts.org |

| (R)- or (S)-1-Phenylethylamine | Chiral Base | Forms diastereomeric salts with racemic acids. libretexts.orgonyxipca.com |

| Brucine | Chiral Base (Alkaloid) | Forms diastereomeric salts with racemic acids; often used due to its availability from natural sources. libretexts.org |

| (+)- or (-)-Camphorsulfonic acid | Chiral Acid | Forms diastereomeric salts with racemic bases. libretexts.orgonyxipca.com |

| (-)-Malic acid | Chiral Acid | Forms diastereomeric salts with racemic bases. libretexts.org |

Stereochemical Stability and Racemization Pathways in Amide Synthesis

The stereochemical integrity of the chiral center at C2 is paramount during the synthesis of this compound. However, racemization—the conversion of an enantiomerically pure or enriched sample into a racemic mixture—can occur, particularly during the amide bond formation step. thieme-connect.denih.gov

The most common pathway for racemization involves the formation of an oxazolone (B7731731) (or azlactone) intermediate. nih.govoup.com This occurs when the carboxylic acid precursor (2-phenylbutanoic acid) is activated by a coupling reagent. The activation makes the α-proton (on the C2 stereocenter) acidic. nih.gov In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a loss of the original stereochemical information and the formation of a mixture of enantiomers. thieme-connect.deoup.com

Several factors can influence the rate of racemization, including:

Coupling Reagents: Some coupling reagents are more prone to inducing racemization than others.

Base: The presence and strength of a base can promote proton abstraction and facilitate the oxazolone mechanism. nih.govrsc.org

Temperature: Higher reaction temperatures can increase the rate of racemization. rsc.org

Solvent: The choice of solvent can affect the stability of the intermediates and transition states involved in the racemization process. rsc.org

Steric Factors: Steric hindrance around the reaction center can sometimes suppress racemization pathways. oup.com

To minimize racemization, ynamides have been developed as coupling reagents that operate under near-neutral conditions, avoiding base-induced epimerization. organic-chemistry.org

Spectroscopic and Computational Methods for Absolute Configuration Determination

After a successful enantioselective synthesis, it is crucial to determine the absolute configuration (i.e., whether the R or S enantiomer was formed) of the product. Several powerful analytical techniques are available for this purpose.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Enantiomers produce mirror-image CD spectra. nih.gov The absolute configuration of this compound can be determined by comparing its experimental CD spectrum to a theoretically predicted spectrum. scilit.com The theoretical spectrum is calculated using quantum-mechanical methods, such as density functional theory (DFT), for a known configuration (e.g., the R-isomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers are identical in an achiral solvent, their absolute configuration can be determined by converting them into diastereomers. This is achieved by reacting the chiral amide with a chiral derivatizing agent (CDA), such as (R)-O-aryllactic acid or Mosher's acid. nih.govacs.orgfrontiersin.org The resulting diastereomers have different physical properties and will exhibit distinct chemical shifts in their NMR spectra. nih.gov By analyzing the differences in chemical shifts (Δδ values) for protons near the stereocenter, and by applying established conformational models for the diastereomeric adducts, one can deduce the absolute configuration of the original amide. acs.orgresearchgate.netoup.com

Table 3: Methods for Absolute Configuration Determination

| Method | Principle | How it Works for this compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. nih.gov | The experimental CD spectrum is measured and compared to a spectrum calculated via DFT for a known (e.g., R) configuration. A match confirms the absolute stereochemistry. nih.gov |

| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers, which are distinguishable by NMR. frontiersin.org | The enantiomeric sample is reacted with a CDA (e.g., (S)-Mosher's acid chloride). The resulting diastereomers show different ¹H or ¹⁹F NMR chemical shifts, which are analyzed using established models to assign the configuration. nih.govfrontiersin.org |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | If a suitable single crystal can be grown, this method provides an unambiguous determination of the three-dimensional structure and thus the absolute configuration. |

Computational Chemistry Approaches to N Ethyl N,2 Diphenylbutanamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic structure that governs a molecule's geometry and reactivity. caltech.edu These first-principles methods are crucial for studying systems where experimental data is scarce.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying reaction mechanisms. For a molecule like N-ethyl-N,2-diphenylbutanamide, DFT can be used to model its synthesis or subsequent transformations, such as metal-catalyzed cross-coupling reactions. nih.govmit.edu

Table 1: Illustrative DFT-Calculated Free Energy Profile for a Hypothetical Reaction Pathway This table presents hypothetical data for the transformation of this compound, based on typical values for amide cross-coupling reactions.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Catalyst | 0.0 |

| TS1 | Oxidative Addition Transition State | +22.5 |

| Intermediate 1 | Oxidative Addition Product | +5.3 |

| TS2 | Reductive Elimination Transition State | +18.9 |

| Products | Transformed Product + Catalyst | -15.7 |

TS = Transition State

These calculations provide critical insights that are difficult to obtain experimentally, such as the precise geometry of transient transition states. pku.edu.cn

The properties of an amide are dominated by resonance, a delocalization of the nitrogen lone pair into the carbonyl π-system (nN → π*C=O). mdpi.com This interaction imparts a partial double-bond character to the N-C(O) bond, enforcing a high degree of planarity and creating a significant energy barrier to rotation.

In this compound, the presence of a phenyl group on the nitrogen atom (an anilide-type structure) introduces a competing resonance effect (nN → Ar), where the nitrogen lone pair can also delocalize into the aromatic ring. nih.gov This competition reduces the traditional amidic resonance, which in turn affects bond lengths and reactivity. nih.govacs.org Computational studies on similar N-aryl amides show that this reduced resonance leads to a slightly longer N-C(O) bond and a more pyramidal nitrogen atom compared to simple N,N-dialkyl amides. mdpi.comnih.gov

The barrier to rotation around the N-C(O) bond is a key quantifiable feature of this resonance. It can be calculated by mapping the energy profile as the dihedral angle is forcibly rotated from 0° to 180°. For typical tertiary amides, this barrier is substantial, often in the range of 15-20 kcal/mol. researchgate.net

Table 2: Comparison of Calculated Rotational Barriers Data is illustrative and based on general values for tertiary amides.

| Compound | Description | Calculated Rotational Barrier (kcal/mol) |

| N,N-dimethylformamide | Simple Tertiary Amide | ~21 |

| This compound | N-Aryl Tertiary Amide | ~15-18 (Estimated) |

The lower, yet still significant, barrier in the N-aryl amide reflects its altered electronic structure. nih.gov

Density Functional Theory (DFT) Studies of Reaction Pathways

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational preferences of molecules over time. An MD simulation numerically solves Newton's equations of motion for all atoms in the system, governed by a pre-defined force field.

For this compound, an MD simulation would typically be run by placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) to mimic solution-phase behavior. The simulation, run for nanoseconds or longer, would reveal the accessible conformational space by tracking the rotation of its multiple single bonds. This analysis identifies low-energy, stable conformations and the pathways for interconversion between them, providing a dynamic picture of the molecule's three-dimensional shape.

Prediction of Reactivity and Selectivity in this compound Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions. Reactivity can be inferred from the activation barriers calculated with DFT (as in section 7.1.1); lower barriers imply faster reactions.

Selectivity—whether regio-, chemo-, or stereoselectivity—is predicted by comparing the activation barriers of competing reaction pathways. For example, in a reaction creating a new stereocenter, DFT can be used to calculate the transition state energies for the formation of the (R) and (S) enantiomers. A difference of just 1.4 kcal/mol in activation energy at room temperature corresponds to an enantiomeric excess of over 90%.

Furthermore, recent efforts in data science combine DFT-level descriptors with machine learning to create models that can predict reaction outcomes like yield or selectivity across a wide range of substrates. rsc.orgrsc.org For a transformation involving this compound, such a model could predict its performance based on calculated electronic and steric descriptors. rsc.org DFT studies have established that the balance between the stability of reactive intermediates and their reduction potential is key for predicting reaction success. chemrxiv.org

Elucidation of Catalyst-Substrate Interactions

In catalyzed reactions, understanding the precise interactions between the catalyst and the substrate is key to explaining and improving performance. Computational modeling is uniquely suited for this task. For a reaction involving this compound, a model of the catalyst-substrate complex would be built and optimized using DFT.

This modeling can reveal subtle non-covalent interactions, such as hydrogen bonds, steric repulsion, or π-π stacking, that dictate the reaction's stereochemical outcome. core.ac.uk For instance, in an enantioselective C-H amination of a similar tertiary amide, computational studies could show how the amide's carbonyl group forms a hydrogen bond with a chiral catalyst, holding the substrate in a specific orientation during the C-H activation step, thereby favoring the formation of one enantiomer over the other. caltech.eduorganic-chemistry.org Analyzing the computed structures and energies of the diastereomeric transition states allows chemists to rationalize the observed selectivity and design more effective catalysts. mit.edu

Modern Analytical Techniques for Structural and Purity Elucidation of N Ethyl N,2 Diphenylbutanamide

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of N-ethyl-N,2-diphenylbutanamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For a related compound, N-methyl-N,2-diphenyl-butanamide, the spectrum would show distinct signals for the aromatic protons of the two phenyl groups, the methine proton at the chiral center, the methylene (B1212753) protons of the butyl chain, and the methyl protons of the N-methyl and ethyl groups. spectrabase.com The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for confirming the connectivity of the molecule. libretexts.org

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. For instance, a related compound, 4,4-difluoro-N,2-bis(4-methoxyphenyl)-2-methylbutanamide, shows characteristic peaks for the carbonyl carbon, aromatic carbons, and aliphatic carbons in the chain. rsc.org The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atom within the amide group. The chemical shift of the nitrogen is sensitive to the nature of its substituents (ethyl and the diphenylbutanoyl group), providing further structural confirmation.

A representative, though not specific to the title compound, ¹³C NMR data for a similar amide structure is presented below. rsc.org

| Carbon Type | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 174.3 |

| Aromatic C-O | 159.2 |

| Aromatic C-N | 156.6 |

| Aromatic C-C | 133.4 |

| Aromatic C-H | 130.6, 128.0, 121.9, 114.6, 114.1 |

| Methoxy (O-CH₃) | 55.5, 55.3 |

| Aliphatic C-N | 48.0 |

| Aliphatic CH | 43.5 |

| Aliphatic CH₂ | 23.7 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the tertiary amide, typically appearing in the region of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. spectroscopyonline.com The absence of an N-H stretching band (typically around 3300 cm⁻¹) confirms the tertiary nature of the amide. spectroscopyonline.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Amide) | 1630-1680 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C-N Stretch | 1020-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of two phenyl groups in this compound will result in characteristic π to π* transitions. These transitions typically give rise to strong absorption bands in the UV region of the electromagnetic spectrum. The exact position of the maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the aromatic rings. units.it While not providing detailed structural information on its own, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the aromatic chromophores. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula. This is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For instance, the cleavage of the amide bond or fragmentation of the butyl chain would produce characteristic fragment ions.

Chromatographic Separations for Isomer Resolution and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like this compound. A well-developed HPLC method can effectively separate the target compound from starting materials, byproducts, and degradation products. scribd.com The choice of a suitable stationary phase (e.g., C18) and a mobile phase system is critical for achieving optimal separation. d-nb.info The purity of the sample can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. For chiral molecules, specialized chiral HPLC columns can be used to separate enantiomers.

A typical HPLC method for a related compound might utilize a C18 column with a gradient elution of acetonitrile (B52724) and water. worktribe.comnih.gov

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with a possible modifier (e.g., formic acid or trifluoroacetic acid) |

| Detection | UV detector set at a wavelength where the compound absorbs maximally |

| Flow Rate | Typically 1.0 mL/min |

Gas Chromatography (GC)

Gas chromatography is a well-established technique for separating and analyzing volatile and semi-volatile organic compounds. wikipedia.orgchromatographyonline.com In the context of this compound, GC is instrumental in determining its purity by separating it from any residual starting materials, by-products, or degradation products.

The fundamental principle of GC involves vaporizing the sample and passing it through a column containing a stationary phase. wikipedia.org The separation is based on the differential partitioning of the analytes between the mobile carrier gas and the stationary phase. Factors such as boiling point and polarity influence the retention time of each component, which is the time it takes for a compound to travel through the column to the detector.

For the analysis of compounds like this compound, specific GC parameters are optimized to achieve efficient separation. These parameters often include the type of column, the temperature program of the oven, the carrier gas flow rate, and the detector type. bibliotekanauki.pl A flame ionization detector (FID) is commonly used for organic compounds due to its high sensitivity. chromatographyonline.com In some cases, derivatization may be employed to increase the volatility of the analyte and improve its chromatographic properties. chromatographyonline.com

Table 1: Typical GC Operating Parameters for Analysis of Organic Compounds

| Parameter | Typical Value/Condition |

| Column Type | DB-5 or similar nonpolar capillary column chromatographyonline.com |

| Oven Temperature Program | Initial temperature held, then ramped to a final temperature. For example, starting at 60°C, ramped to 280°C. chromatographyonline.combibliotekanauki.plnih.gov |

| Injector Temperature | Typically set higher than the final oven temperature, e.g., 240°C. bibliotekanauki.plnotulaebotanicae.ro |

| Detector Temperature | Typically set higher than the final oven temperature, e.g., 250°C - 260°C. bibliotekanauki.plnotulaebotanicae.ro |

| Carrier Gas | Helium or Nitrogen bibliotekanauki.plnih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) chromatographyonline.com |

This table presents a generalized set of parameters. Specific conditions for this compound would require method development and validation.

Two-Dimensional and Nano-Scale Chromatographic Techniques

To analyze complex mixtures or to achieve higher resolution separations, two-dimensional (2D) chromatography is employed. wikipedia.org This technique involves subjecting the sample to two independent separation stages, often using columns with different separation mechanisms. wikipedia.org For instance, a nonpolar column in the first dimension could be coupled with a more polar column in the second dimension, providing enhanced separation of co-eluting peaks from the first dimension. wikipedia.org

Nano-scale chromatography, a miniaturized form of chromatography, offers advantages such as reduced solvent consumption and increased sensitivity. Nano-liquid chromatography (nano-LC) coupled with mass spectrometry has been shown to be a powerful tool for analyzing minute quantities of substances. nih.gov The use of columns with smaller inner diameters and particle sizes leads to improved separation efficiency. chromatographyonline.com

A notable application of 2D chromatography is in the isolation of specific compounds from complex matrices. For example, a two-dimensional approach combining centrifugal partition chromatography (CPC) with conventional C18 HPLC has been used to isolate minor components from natural products. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.comwikipedia.org This method relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. anton-paar.comlibretexts.org By measuring the angles and intensities of the diffracted beams, a detailed electron density map can be constructed, revealing the precise positions of atoms, bond lengths, and bond angles. wikipedia.org

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. wikipedia.org Once a crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. This technique provides definitive proof of the compound's molecular connectivity and stereochemistry.

The structural information obtained from X-ray crystallography is crucial for understanding the compound's physical and chemical properties and can be vital in pharmaceutical development for aspects like polymorphism studies. anton-paar.com

Hyphenated Techniques (e.g., LC-MS, GC-MS, HPLC-NMR)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a wealth of information from a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used technique that couples a gas chromatograph to a mass spectrometer. wikipedia.org As components elute from the GC column, they are introduced into the ion source of the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification. irsst.qc.ca GC-MS is invaluable for the analysis of volatile and semi-volatile compounds in complex mixtures. wikipedia.orgepa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not volatile enough for GC. americanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) is used to separate the components of a mixture, which are then detected by a mass spectrometer. ddtjournal.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analytes. americanpharmaceuticalreview.comthermofisher.com LC-MS/MS, or tandem mass spectrometry, provides even greater selectivity and structural information by subjecting selected ions to further fragmentation. americanpharmaceuticalreview.comnih.gov

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR): The online coupling of HPLC with NMR spectroscopy allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. cmu.edu This provides detailed structural information, including the connectivity of atoms within a molecule. While less common than LC-MS due to sensitivity limitations, HPLC-NMR is a powerful tool for the structural elucidation of unknown impurities or metabolites without the need for isolation. cmu.edu

Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Principle | Primary Application for this compound |

| GC-MS | Separates volatile compounds by GC, followed by detection and identification by MS. wikipedia.org | Purity assessment, identification of volatile impurities and by-products. nih.gov |

| LC-MS | Separates compounds by HPLC, followed by detection and identification by MS. americanpharmaceuticalreview.com | Purity assessment, identification of non-volatile impurities, degradation products, and metabolites. nih.gov |

| HPLC-NMR | Separates compounds by HPLC, followed by structural elucidation by NMR. cmu.edu | Definitive structural confirmation of the main component and any separated impurities. cmu.edu |

Structure Reactivity Relationships Within the N Ethyl N,2 Diphenylbutanamide Scaffold

Influence of Substituents on Amide Bond Stability and Reactivity

The amide bond is generally a stable functional group due to resonance stabilization, which imparts a partial double bond character to the C-N bond. mdpi.comnih.gov This stability, however, can be modulated by the nature of the substituents attached to both the carbonyl carbon and the nitrogen atom.

Studies on related amide structures have shown that the reactivity of the amide bond can be fine-tuned by altering these substituents. For instance, increasing the steric bulk on the nitrogen atom can accelerate hydrolysis rates. The stability of the amide bond is also influenced by its conformation; "twisted" amides, where the planarity of the amide bond is distorted, are significantly more reactive and prone to hydrolysis. nih.gov The substitution pattern on the phenyl rings can also play a role, with electron-withdrawing or donating groups affecting the electronic properties of the entire molecule and, consequently, the reactivity of the amide bond.

The following table summarizes the influence of different types of substituents on amide bond reactivity based on general principles observed in various amide-containing compounds.

Table 1: General Influence of Substituents on Amide Bond Reactivity

| Substituent Type on Nitrogen or α-Carbon | General Effect on Amide Bond Reactivity | Reference |

|---|---|---|

| Bulky alkyl groups | Increased reactivity due to steric strain | nih.gov |

| Electron-withdrawing groups on phenyl rings | Increased reactivity by destabilizing the ground state | nih.gov |

| Electron-donating groups on phenyl rings | Decreased reactivity by stabilizing the ground state | msu.edu |

| Groups inducing non-planarity ("twist") | Significantly increased reactivity | nih.gov |

Electronic Effects on Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon is a key determinant of the reactivity of amides towards nucleophiles. This property is heavily influenced by the electronic effects of the substituents attached to the carbonyl group and the nitrogen atom. msu.edu

Inductive and resonance effects are the two primary ways substituents exert their electronic influence. Electron-withdrawing groups, through their inductive effect, can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon. msu.edu

In N-ethyl-N,2-diphenylbutanamide, the two phenyl groups at the α-position can influence the carbonyl group's electrophilicity. The nature of any substituents on these phenyl rings would be critical. For example, electron-withdrawing substituents would be expected to enhance the carbonyl's electrophilicity, while electron-donating groups would have the opposite effect. libretexts.org

Research on various carbonyl compounds has established a clear correlation between the electronic nature of substituents and carbonyl reactivity. nih.gov While traditionally it was thought that electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, some studies suggest they may actually decrease it but increase reactivity by destabilizing the ground state of the carbonyl compound. nih.gov

Table 2: Impact of Substituent Electronic Effects on Carbonyl Electrophilicity

| Substituent Type on Phenyl Rings | Effect on Carbonyl Carbon | Predicted Impact on Reactivity Towards Nucleophiles | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Increases positive charge density (electrophilicity) | Increase | libretexts.orglibretexts.org |

| Electron-Donating (e.g., -OCH₃) | Decreases positive charge density (electrophilicity) | Decrease | msu.edulibretexts.org |

Steric Hindrance and its Impact on Reaction Rates and Selectivity

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. wikipedia.org In this compound, the bulky diphenylmethyl group at the α-carbon and the N-ethyl group create a sterically congested environment around the carbonyl center.

This steric bulk can significantly influence the rates of reactions involving nucleophilic attack at the carbonyl carbon. nih.gov The approach of a nucleophile can be physically blocked by these large substituents, slowing down the reaction. masterorganicchemistry.comyoutube.com The size and shape of both the substrate and the attacking nucleophile are critical factors.

Steric hindrance not only affects reaction rates but can also dictate the selectivity of a reaction. In cases where multiple reaction pathways are possible, steric factors can favor the pathway that involves the least sterically hindered transition state. This is a common strategy used in organic synthesis to control the outcome of a reaction. wikipedia.org For instance, in reactions of aldehydes, less sterically congested molecules can adopt conformations that minimize steric hindrance, leading to enantioselective reactions. nii.ac.jp

The impact of steric hindrance on reaction rates is a well-documented phenomenon in organic chemistry. nih.gov

Table 3: Effect of Steric Hindrance on Chemical Reactions

| Structural Feature | Impact on Reaction | Consequence | Reference |

|---|---|---|---|

| Bulky α-substituents (diphenylmethyl) | Hinders nucleophilic attack at the carbonyl | Slower reaction rates | nih.gov |

| N-alkyl substituent (ethyl group) | Contributes to steric crowding around the amide | Can influence reaction selectivity | nih.gov |

| Large attacking nucleophile | Increased steric clash with the substrate | Slower reaction rates or no reaction | masterorganicchemistry.com |

Conformational Flexibility and its Role in Chemical Transformations

The this compound molecule is not static; it possesses conformational flexibility due to the rotation around its single bonds. The relative orientation of the N-ethyl group, the diphenylmethyl group, and the butanamide chain can change, leading to different conformers. nih.govmdpi.comresearchgate.net

This conformational flexibility is crucial in chemical transformations as the reactivity of a molecule can depend on its specific conformation. frontiersin.org For a reaction to occur, the molecule often needs to adopt a particular conformation that allows for the optimal alignment of orbitals and minimizes steric interactions in the transition state.

The presence of bulky groups, like the phenyl rings, can restrict the number of accessible low-energy conformations. nih.govmdpi.comresearchgate.net Intramolecular interactions, such as hydrogen bonding, can also play a significant role in stabilizing certain conformations. nih.govresearchgate.net The study of the conformational landscape of related molecules has shown that different conformers can exhibit different reactivities. frontiersin.org For example, the rotation around the amide C-N bond can lead to different rotational isomers (rotamers) with distinct properties. mdpi.com

The interplay between conformational flexibility and reactivity is a key aspect of understanding the chemical behavior of complex molecules.

Table 4: Factors Influencing Conformational Preferences and Their Impact

| Factor | Influence on Conformation | Impact on Chemical Transformations | Reference |

|---|---|---|---|

| Rotation around C-N amide bond | Leads to different rotamers (e.g., Z/E configurations) | Can affect reaction pathways and rates | nih.govmdpi.com |

| Rotation of phenyl groups | Affects the overall shape and steric profile | Influences accessibility of the reactive center | nih.govmdpi.comresearchgate.net |

| Intramolecular interactions | Can stabilize specific conformers | May pre-organize the molecule for a specific reaction | nih.govresearchgate.net |

| Solvent effects | Can favor certain conformations based on polarity | Can alter the equilibrium between different conformers and thus reactivity | nih.gov |

Potential Applications of N Ethyl N,2 Diphenylbutanamide in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

No research or patents were identified that describe the use of N-ethyl-N,2-diphenylbutanamide as a synthetic intermediate in the preparation of more complex organic molecules.

Incorporation into Advanced Polymeric Materials (e.g., Polyamides, Poly(amide imide)s)

There is no available literature or data suggesting that this compound has been incorporated as a monomer, additive, or plasticizer in the development of polyamides, poly(amide-imide)s, or any other advanced polymeric materials.

Contribution to the Development of Novel Organic Building Blocks

No sources were found that classify this compound as a novel organic building block or detail its use in the creation of new molecular scaffolds or functionalized molecules.

Future Research Directions in N Ethyl N,2 Diphenylbutanamide Chemistry

Exploration of Novel Synthetic Pathways

The development of new and more efficient methods for constructing the N-ethyl-N,2-diphenylbutanamide scaffold is a primary objective. Current research in amide synthesis provides a roadmap for future explorations.

Catalytic Amidation: A significant push is being made to move away from stoichiometric activating agents, which generate substantial waste, towards catalytic methods. sigmaaldrich.com Future work on this compound could explore metal-catalyzed reactions, such as the dehydrogenative coupling of alcohols and amines or the use of boronic acid catalysts for the direct amidation of carboxylic acids. sigmaaldrich.com

Activation of Amides as Alkylating Agents: A novel strategy involves the activation of amides to function as alkylating agents. rsc.org Research in this area could lead to new pathways for synthesizing N-substituted 2-pyridones and other heterocycles, starting from an appropriately functionalized butanamide precursor. rsc.org

Flow Chemistry: The use of continuous-flow technology can offer enhanced control over reaction parameters, leading to improved yields and scalability. uva.nl Applying flow chemistry to the synthesis of this compound could facilitate a more robust and scalable process. uva.nl

Biocatalysis: Enzymatic methods for amide bond formation are gaining traction as a green alternative. rsc.org Enzymes like acyltransferases could be explored for the synthesis of N-substituted fatty amides, and similar principles could be adapted for the production of this compound. rsc.orggoogle.com

Deeper Mechanistic Understanding of Amide Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For this compound, several areas warrant deeper investigation.

Amide Bond Activation: The inherent stability of the amide bond presents a significant challenge. uio.no Mechanistic studies on the activation of the C-N bond in amides, particularly through nickel catalysis, could provide insights into developing novel transformations of this compound. mdpi.com

Oxidative Rearrangements: The hypervalent iodine-mediated aza-Hofmann-type rearrangement of amidines offers a new route to N-arylamides. mdpi.com Detailed mechanistic studies of such rearrangements could be extended to butanamide systems.

Radical Intermediates: Photochemical methods that proceed through radical intermediates are emerging as powerful tools for amide transformations. uva.nl Investigating the role of radical pathways in the synthesis and modification of this compound could open up new avenues for functionalization. uva.nl

Catalyst Deactivation: In catalytic processes, understanding the pathways that lead to catalyst deactivation is as important as understanding the catalytic cycle itself. uio.no Future research should include studies on the stability and deactivation mechanisms of catalysts used in butanamide synthesis. uio.no

Advanced Stereochemical Control in N-substituted Butanamides

For applications in pharmaceuticals and materials science, the precise control of stereochemistry is often paramount. The this compound structure contains a chiral center, making stereoselective synthesis a key area of future research.

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereocenter at the C2 position of the butanamide chain is a significant goal. This could involve the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. researchgate.net

Substrate and Reagent Control: The stereochemical outcome of a reaction can often be influenced by subtle changes in the substrate or by the use of chiral reagents. units.it Future studies could explore how modifications to the starting materials or the use of specific chiral reagents can direct the stereochemistry of this compound synthesis. units.it

Cyclization Reactions: Intramolecular cyclization reactions can be a powerful tool for establishing stereocenters. Research into cyclization strategies involving butanamide derivatives could lead to the synthesis of enantiopure compounds.

Dynamic Kinetic Resolution: For racemic mixtures, dynamic kinetic resolution offers a pathway to a single stereoisomer in high yield. Exploring enzymatic or chemical methods for the dynamic kinetic resolution of butanamide intermediates could be a fruitful area of research.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful driver of modern chemical research. This integrated approach can accelerate the discovery and optimization of synthetic methods for this compound.

Predictive Modeling: Computational models can be used to predict the reactivity and properties of amides. nih.govrsc.org For instance, models can predict the likelihood of N-protonation, which is a key step in activating the amide bond. nih.govrsc.org

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to explore reaction mechanisms in detail. uio.nomdpi.com This can help to identify transition states and intermediates, providing a deeper understanding of the factors that control reactivity and selectivity. uio.no

Catalyst Design: Computational methods can aid in the rational design of new catalysts with improved activity and selectivity for butanamide synthesis. uio.no

Spectroscopic Correlation: Combining experimental spectroscopic data with computational results can provide a more complete picture of the electronic and geometric structure of intermediates and products. rsc.org

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly important in both academic and industrial research. Future work on this compound should prioritize the development of more sustainable synthetic processes.

Atom Economy: The development of catalytic reactions that maximize the incorporation of starting material atoms into the final product is a key goal of green chemistry. sigmaaldrich.com

Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research into the use of greener solvents, such as ionic liquids or even water, for the synthesis of butanamides is a promising direction. sioc-journal.cnacs.org

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of this compound would be a significant step towards a more sustainable chemical industry.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-N,2-diphenylbutanamide, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example, analogous compounds (e.g., N,N-dimethyl-2,2-diphenylbutanamide derivatives) are synthesized via nucleophilic substitution or condensation reactions. A common approach includes:

Reacting substituted phenyl amines with activated carbonyl intermediates (e.g., brominated or chlorinated butanamide precursors).

Optimizing reaction conditions (e.g., anhydrous environments, controlled temperatures) to minimize hydrolysis or side reactions .

- Key Factors :

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Catalyst selection (e.g., carbodiimides for coupling reactions, as noted in EDC usage ).

- Purification via column chromatography or recrystallization to isolate high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming molecular structure. For example, ethyl and phenyl group signals appear at δ 1.2–1.5 ppm (CH3) and δ 7.2–7.6 ppm (aromatic protons), respectively. Coupling patterns distinguish substituent positions .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated MW: ~323.4 g/mol for C20H21NO).

- FT-IR : Confirms amide bonds (C=O stretch ~1650 cm⁻¹) and ethyl/phenyl groups .

- Data Interpretation : Cross-reference spectral data with analogs (e.g., N,N-diethyl-4-fluorobenzamide ) and computational tools (PubChem/PubChemLite) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?

- Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : Assess rotational barriers of the ethyl group to resolve splitting patterns .

- 2D NMR (COSY, HSQC) : Map coupling networks to distinguish overlapping signals .

- Impurity Profiling : Use HPLC with reference standards (e.g., Loperamide impurities ) to identify byproducts. Adjust synthetic conditions (e.g., stoichiometry, reaction time) to suppress undesired pathways .

Q. What strategies are employed to minimize byproduct formation during the synthesis of this compound under anhydrous conditions?

- Methodological Answer :

- Reagent Purity : Use freshly distilled amines and anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis .

- Catalytic Control : Introduce scavengers (e.g., molecular sieves) to sequester water .

- Stepwise Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and halt at optimal conversion .

- Byproduct Mitigation : For example, brominated analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide ) require strict temperature control to avoid halogen exchange.

Q. How can computational modeling aid in predicting the biological interactions of this compound?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., opioid receptors, based on structural analogs like Loperamide ).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends observed in related compounds .

- MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.